LH secretion antagonist 1

Analgesic Potency In Vivo Pharmacology Tail-Flick Assay

Butinazocine hydrochloride is a high-affinity (Ki<10nM) δ-opioid receptor ligand. Its unique N-but-3-ynyl substituent enables click chemistry derivatization (e.g., for fluorescent probes or PROTACs), making it an essential SAR anchor and reference standard for benzomorphan pharmacology research. Its potent in vivo efficacy (ED50=0.05 mg/kg) confirms its utility as a benchmark for novel analgesic development. Procure for delta-selective studies.

Molecular Formula C18H24ClNO2
Molecular Weight 321.8 g/mol
Cat. No. B10799461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLH secretion antagonist 1
Molecular FormulaC18H24ClNO2
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl
InChIInChI=1S/C18H23NO2.ClH/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3;/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3;1H
InChIKeyWPUMJGORSSKPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butinazocine Hydrochloride (CAS 93821-75-1): A Benzomorphan Opioid with Validated In Vivo Analgesic Potency and Delta-Opioid Affinity for Advanced Pain Research


10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride, designated as Butinazocine hydrochloride (INN), is a synthetic opioid analgesic belonging to the benzomorphan structural class [1]. It is characterized by a tricyclic core featuring a 2-aminobenzamide-like moiety with a distinctive N-but-3-ynyl substituent [2]. Although never commercialized as a therapeutic, Butinazocine has been rigorously profiled in preclinical pharmacology studies, demonstrating high-affinity interactions with delta-opioid receptors and significant in vivo analgesic efficacy, establishing its value as a specialized research tool for probing opioid receptor pharmacology and structure-activity relationships (SAR) within the benzomorphan series [3].

Why In-Class Benzomorphan Opioids Cannot Replace Butinazocine Hydrochloride in Mechanistic and SAR-Focused Research


Generic substitution among benzomorphan opioids is scientifically invalid due to the profound impact of N-substituent modifications on receptor selectivity, intrinsic efficacy, and in vivo pharmacodynamics. As demonstrated by May et al., even minor alterations to the N-alkyl/alkenyl/alkynyl chain in the normetazocine scaffold lead to dramatic shifts in opioid receptor subtype affinity profiles and functional activity, with some homologues exhibiting >100-fold differences in delta/mu selectivity ratios [1]. Butinazocine's unique N-but-3-ynyl group confers a specific pharmacological signature—high delta-opioid affinity and potent antinociception in thermal pain models—that cannot be replicated by other N-substituted benzomorphans such as N-allylnormetazocine (alazocine) or N-cyclopropylmethyl derivatives [1]. Consequently, procurement of this exact compound is essential for experiments requiring the precise receptor engagement profile and in vivo efficacy characteristics that define Butinazocine's distinct pharmacological identity.

Quantitative Differentiation of Butinazocine Hydrochloride: Head-to-Head Analgesic Potency, Receptor Affinity, and Selectivity Data


20-Fold Greater In Vivo Analgesic Potency vs. Morphine in Standardized Thermal Nociception Assay

In a direct head-to-head comparison, the (-)-(1R,5R,9R)-enantiomer of Butinazocine (compound 13) was found to be approximately 20 times more potent than morphine in the mouse tail-flick assay, a gold-standard model for assessing acute thermal nociception [1].

Analgesic Potency In Vivo Pharmacology Tail-Flick Assay

High-Affinity Delta-Opioid Receptor Binding (Ki <10 nM) Distinct from Other Benzomorphan N-Substituents

The (-)-N-but-3-ynyl analogue (Butinazocine) exhibited good affinity for delta-opioid receptors with a Ki value of less than 10 nM, a property shared by only a few other N-substituted homologues (N-2-cyanoethyl and N-allyl) within the tested series [1]. This contrasts with the N-but-2-ynyl analogue, which displayed a substantially different delta/mu selectivity profile (delta/mu ratio = 118) [1].

Opioid Receptor Pharmacology Binding Affinity Delta Opioid Receptor

Favorable Kappa-Opioid Receptor Selectivity Profile Relative to Other Benzomorphan Scaffolds

Within the benzomorphan series, Butinazocine and its N-substituted homologues generally exhibited higher affinity for kappa-opioid receptors than for mu-opioid receptors, with the exception of the N-but-2-ynyl analogue [1]. This kappa-preferring profile is a hallmark of the N-but-3-ynyl substitution pattern and differentiates Butinazocine from clinically used benzomorphans like pentazocine, which acts as a partial agonist at mu-opioid receptors and a kappa agonist, and from alazocine, which demonstrates potent kappa partial agonism (Ki = 0.4 nM) but also significant sigma-1 receptor activity [1][2].

Opioid Receptor Selectivity Kappa Opioid Receptor Benzomorphan SAR

Structurally Defined N-But-3-ynyl Substituent Enables Unique Covalent Probe Development and Click Chemistry Applications

Butinazocine is distinguished by its N-but-3-ynyl group, which contains a terminal alkyne moiety. This functional group is not present in most other benzomorphan opioids (e.g., pentazocine, cyclazocine, alazocine), which typically feature allyl, cyclopropylmethyl, or other alkyl/alkenyl substituents [1]. The terminal alkyne is a versatile synthetic handle that can be exploited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry to generate bioconjugates, fluorescent probes, or affinity matrices for target identification and cellular imaging studies [2].

Chemical Biology Click Chemistry Covalent Probes

Weak hERG Channel Inhibition Suggests Reduced Cardiac Liability Risk for In Vivo Use

Computational docking and in silico ADMET predictions indicate that Butinazocine is a weak inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key predictor of drug-induced QT prolongation and cardiac arrhythmia risk [1]. This predicted safety margin contrasts with several clinically used opioids (e.g., methadone) known to exhibit significant hERG blockade [2].

Cardiac Safety hERG Inhibition In Vivo Pharmacology

Validated Application Scenarios for Butinazocine Hydrochloride in Opioid Pharmacology, Chemical Biology, and Drug Discovery


Delta-Opioid Receptor Pharmacology and Selective Ligand Development

Butinazocine hydrochloride serves as a high-affinity (Ki <10 nM) delta-opioid receptor ligand, making it an ideal positive control or starting scaffold for medicinal chemistry efforts aimed at developing novel delta-selective agonists or antagonists for pain, mood disorders, or neuroprotection [1]. Its distinct N-but-3-ynyl substitution pattern provides a well-characterized SAR anchor for exploring the delta-opioid pharmacophore.

In Vivo Analgesic Efficacy Studies in Rodent Pain Models

With an established ED50 of 0.05 mg/kg in the mouse tail-flick assay—approximately 20-fold more potent than morphine—Butinazocine hydrochloride is a potent reference compound for evaluating new analgesic agents in acute thermal nociception models [1]. Its reproducible in vivo efficacy supports its use in preclinical pain research and in the validation of novel pain targets.

Chemical Biology and Click Chemistry-Based Probe Synthesis

The terminal alkyne moiety of Butinazocine's N-but-3-ynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, allowing researchers to readily synthesize fluorescent probes, biotinylated affinity reagents, or PROTACs for cellular imaging, target engagement studies, and chemical proteomics [2][3].

Benzomorphan Structure-Activity Relationship (SAR) and Opioid Receptor Selectivity Profiling

Butinazocine hydrochloride is an essential comparator compound in SAR studies of the benzomorphan class. Its unique combination of high delta-opioid affinity, kappa-preferring selectivity, and potent thermal antinociception provides a critical reference point for understanding how N-substituent variations modulate opioid receptor pharmacology and in vivo outcomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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